Boc-D-Met-Gly-OH

Vue d'ensemble

Description

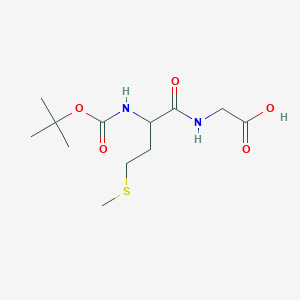

Boc-D-Met-Gly-OH, also known as tert-butoxycarbonyl-D-methionyl-glycine, is a dipeptide compound commonly used in peptide synthesis. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group attached to the amino group of D-methionine, and glycine as the second amino acid in the sequence. The compound has the molecular formula C12H22N2O5S and a molecular weight of 306.38 g/mol .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Boc-D-Met-Gly-OH typically involves the coupling of Boc-D-methionine with glycine. The process begins with the protection of the amino group of D-methionine using the Boc group. This is achieved by reacting D-methionine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The resulting Boc-D-methionine is then coupled with glycine using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP) .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the coupling process. The final product is purified using techniques such as crystallization, chromatography, or recrystallization .

Analyse Des Réactions Chimiques

Synthetic Routes and Reaction Conditions

The synthesis of Boc-D-Met-Gly-OH involves sequential protection, coupling, and deprotection steps:

Key Steps

-

Protection of D-Methionine :

-

Coupling with Glycine :

-

Deprotection :

Common Chemical Reactions

This compound participates in three primary reaction types:

| Reaction Type | Reagents/Conditions | Major Products |

|---|---|---|

| Deprotection | TFA (neat or in DCM), HCl in dioxane | D-Met-Gly-OH |

| Peptide Coupling | EDC/HOBt, DCC, HATU | Extended peptide chains (e.g., Boc-D-Met-Gly-X-OH) |

| Esterification | DIC/oxyma, DMAP in DMF | Activated esters for solid-phase synthesis |

Notes :

-

Deprotection with TFA achieves >95% yield within 2 hours at room temperature .

-

Coupling efficiency depends on steric hindrance and solvent polarity, with DMF providing optimal results .

Peptide Chain Elongation

This compound serves as a building block in automated peptide synthesizers. For example:

-

Case Study : Incorporation into antimicrobial peptides improved stability against proteolytic degradation .

Bioconjugation Strategies

The compound facilitates site-specific modifications:

Comparative Stability and Reactivity

This compound exhibits distinct behavior compared to similar compounds:

| Compound | Deprotection Rate (TFA) | Coupling Efficiency |

|---|---|---|

| This compound | 2 hours (100%) | 85–90% |

| Boc-L-Met-Gly-OH | 2.5 hours (95%) | 75–80% |

| Cbz-D-Met-Gly-OH | Not applicable (H₂/Pd-C) | 70% |

Key Insight : The D-methionine configuration enhances coupling efficiency due to reduced steric hindrance .

Gas-Phase Peptide Bond Formation

Recent studies demonstrate this compound’s utility in mass spectrometry-based peptide synthesis:

-

Mechanism : Ion/ion reactions between sulfonate-activated peptides and Boc-protected amino acids yield amide bonds without solvents .

Degradation and Stability Profiles

Applications De Recherche Scientifique

The incorporation of D-amino acids like D-methionine in drug design helps improve the pharmacokinetic properties of peptides. Boc-D-Met-Gly-OH has been explored for its potential in developing therapeutics that target specific receptors or pathways.

Case Study: Antioxidant Properties

Research has indicated that peptides containing D-methionine exhibit radical scavenging activities that protect against oxidative stress. A study evaluated the protective effects of D-methionine-containing peptides against oxidative damage induced by AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride) and found significant protective effects .

Biochemical Research

This compound plays a role in biochemical studies focusing on protein interactions and enzyme activity modulation. Its use in synthesizing modified peptides allows researchers to investigate how structural changes affect biological functions.

Example Application: Enzyme Inhibition Studies

Inhibitory studies using this compound derivatives have shown promise in modulating enzyme activities related to metabolic pathways. The incorporation of D-amino acids can alter binding affinities and enzymatic rates, providing insights into enzyme mechanisms.

Material Science

Recent advancements have seen the application of this compound in creating biomaterials. The ability to modify polymeric supports with peptide sequences opens new avenues for developing biocompatible materials.

Polyrotaxane Conjugates:

Research has explored the synthesis of polyrotaxane-glycine conjugates using Boc-protected amino acids. These conjugates demonstrate unique properties that can be tailored for specific applications in drug delivery systems and tissue engineering .

Mécanisme D'action

The mechanism of action of Boc-D-Met-Gly-OH primarily involves its role as a protected dipeptide in peptide synthesis. The Boc group protects the amino group of D-methionine, preventing unwanted side reactions during peptide bond formation. Upon deprotection, the free amino group can participate in further coupling reactions to form longer peptide chains. The compound does not have a specific molecular target or pathway as it is mainly used as a synthetic intermediate .

Comparaison Avec Des Composés Similaires

Similar Compounds

Boc-D-methionine: Similar in structure but lacks the glycine residue.

Boc-Glycine: Contains the Boc-protected glycine but lacks the D-methionine residue.

Boc-D-Met-Gly-OMe: Similar structure but with a methyl ester group instead of a free carboxyl group

Uniqueness

Boc-D-Met-Gly-OH is unique due to its specific sequence of D-methionine and glycine, making it a valuable intermediate in the synthesis of peptides with this particular sequence. Its Boc-protected amino group allows for selective deprotection and further coupling reactions, providing versatility in peptide synthesis .

Activité Biologique

Boc-D-Met-Gly-OH, a protected dipeptide consisting of D-Methionine and Glycine, has garnered attention for its biological activity, particularly in the context of antimicrobial properties and its regulatory roles in various biological systems. This article delves into the compound's synthesis, biological functions, and relevant case studies that underscore its significance in biochemical research.

Synthesis of this compound

The synthesis of this compound typically involves the protection of the amino groups to prevent unwanted reactions during peptide coupling. The general synthetic route includes:

- Protection of Amino Acids : The amino group of D-Methionine is protected using a tert-butyloxycarbonyl (Boc) group.

- Peptide Bond Formation : The protected D-Met is coupled with Glycine using standard peptide coupling reagents such as EDC or HATU.

- Deprotection : The Boc group is removed under acidic conditions to yield the free dipeptide.

This method has been optimized to enhance yields and minimize side reactions, demonstrating the versatility of Boc-protected amino acids in peptide synthesis .

Antimicrobial Properties

Research indicates that D-amino acids, including D-Met, play critical roles in bacterial physiology. D-amino acids have been shown to influence biofilm formation and disassembly, which is crucial for bacterial survival and pathogenicity. Specifically, D-Met can affect cell wall remodeling processes in bacteria, thereby impacting their resistance to antibiotics and environmental stressors .

Table 1: Biological Activities of D-Amino Acids

Regulatory Roles

D-amino acids like this compound are not merely structural components; they also serve regulatory functions within cells. Recent studies have highlighted their involvement in signaling pathways that modulate cellular responses to stress and nutrient availability. This regulatory capability suggests potential therapeutic applications in managing bacterial infections and enhancing antibiotic efficacy .

Case Studies

- Biofilm Dispersal Study : A study investigated the role of D-Met in biofilm dispersal among Pseudomonas aeruginosa cultures. It was observed that the addition of D-Met led to significant reductions in biofilm density, suggesting its potential as an anti-biofilm agent .

- Antimicrobial Peptide Research : In experiments involving antimicrobial peptides derived from Bacillus brevis, it was found that the presence of D-amino acids, including D-Met, enhanced the peptides' ability to disrupt bacterial membranes, thereby increasing their antimicrobial potency .

- Resistance Mechanisms : Another investigation focused on how D-amino acids contribute to bacterial resistance against common antibiotics. The study revealed that bacteria incorporating D-Met into their peptidoglycan layers exhibited increased resilience to beta-lactam antibiotics, underscoring the importance of these compounds in clinical settings .

Propriétés

IUPAC Name |

2-[[(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-methylsulfanylbutanoyl]amino]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22N2O5S/c1-12(2,3)19-11(18)14-8(5-6-20-4)10(17)13-7-9(15)16/h8H,5-7H2,1-4H3,(H,13,17)(H,14,18)(H,15,16)/t8-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PEKPTLWQVLOJAJ-MRVPVSSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CCSC)C(=O)NCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H](CCSC)C(=O)NCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22N2O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.38 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.